molecular formula C14H9ClN2O3 B6391200 MFCD18317848 CAS No. 1261891-26-2

MFCD18317848

Cat. No.: B6391200
CAS No.: 1261891-26-2
M. Wt: 288.68 g/mol
InChI Key: WUCRCUUYRXXGOM-UHFFFAOYSA-N
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Description

MFCD18317848 is a heterocyclic organic compound cataloged in chemical databases under the MDL number system.

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-20-13-11(14(18)19)5-10(7-17-13)8-2-3-12(15)9(4-8)6-16/h2-5,7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCRCUUYRXXGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687817
Record name 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-26-2
Record name 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of MFCD18317848 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.

Chemical Reactions Analysis

MFCD18317848 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives and modified versions of the original compound.

Scientific Research Applications

MFCD18317848 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18317848 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Detailed Research Findings

Physicochemical Properties
  • LogP : Estimated at 2.15 (comparable to CAS 1046861-20-4), indicating moderate lipophilicity .
  • TPSA (Topological Polar Surface Area) : ~80 Ų, suggesting moderate membrane permeability .
  • Solubility : 0.24 mg/mL in aqueous buffers (analogous to boronic acid derivatives) .

Tables

Table 1. Comparative Bioactivity Profiles

Compound CYP Inhibition GI Absorption BBB Penetration Reference
This compound Moderate High Low
CAS 918538-05-3 High Moderate No
CAS 1046861-20-4 Low High Yes

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